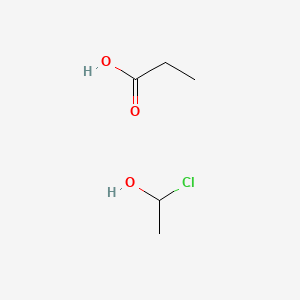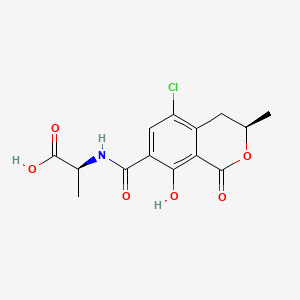
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . This compound is known for its nephrotoxic, carcinogenic, and teratogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the formal condensation of the amino group of L-phenylalanine with the carboxy group of (3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid . The reaction typically requires a suitable condensing agent and may be carried out under mild to moderate conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus ochraceus, Aspergillus carbonarius, and Penicillium verrucosum, which naturally produce Ochratoxin A . The compound is then extracted and purified using various chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted analogs of the original compound .
Scientific Research Applications
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying mycotoxin chemistry and interactions.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Used in food safety research to understand contamination and develop mitigation strategies.
Mechanism of Action
The mechanism of action of Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- involves the inhibition of protein synthesis and interference with cellular calcium channels . The compound acts through mechanisms such as the inhibition of protein synthesis, mediated by organic anion transporters (OATs), and the activation of c-Jun N-terminal kinase in human kidney epithelial cells . It also blocks the metaphase/anaphase transition in cell division .
Comparison with Similar Compounds
Similar Compounds
Ochratoxin B: A related mycotoxin with similar nephrotoxic properties but differing in its chemical structure by the absence of a chlorine atom.
Ochratoxin C: Another related compound with additional esterification at the carboxylic acid group.
Citrinin: A mycotoxin produced by Penicillium and Aspergillus species, known for its nephrotoxic effects.
Uniqueness
Alanine, N-((5-chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)- is unique due to its specific combination of nephrotoxic, carcinogenic, and teratogenic properties, as well as its distinct chemical structure that includes a chlorine atom and a phenylalanine moiety .
Properties
CAS No. |
54952-08-8 |
|---|---|
Molecular Formula |
C14H14ClNO6 |
Molecular Weight |
327.71 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-5-3-7-9(15)4-8(11(17)10(7)14(21)22-5)12(18)16-6(2)13(19)20/h4-6,17H,3H2,1-2H3,(H,16,18)(H,19,20)/t5-,6+/m1/s1 |
InChI Key |
VMUOMVSMKWUHCB-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](C)C(=O)O)Cl |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


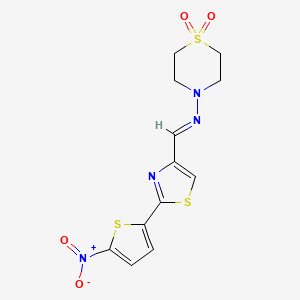
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
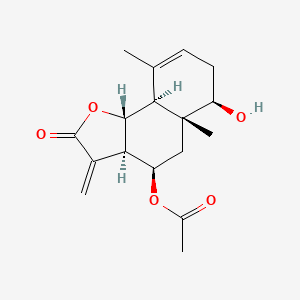
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

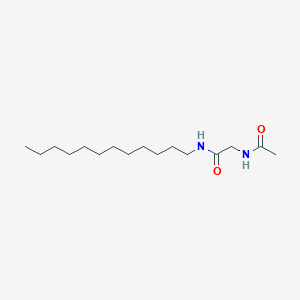

![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
